molecular formula C22H23BrN4O2S B2605369 3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide CAS No. 1115371-73-7

3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide

Cat. No.: B2605369
CAS No.: 1115371-73-7
M. Wt: 487.42
InChI Key: XQHFLAOWSUEZHF-UHFFFAOYSA-N
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Description

3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide is a complex organic compound with a unique structure that includes a bromophenyl group, an imidazole ring, and a butylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Carbamoyl Intermediate: This step involves the reaction of 4-bromophenyl isocyanate with a suitable amine to form the carbamoyl intermediate.

    Thioether Formation: The carbamoyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Imidazole Ring Formation: The resulting compound undergoes cyclization with an imidazole derivative to form the imidazole ring.

    Butylbenzamide Introduction: Finally, the imidazole compound is reacted with butylbenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide is unique due to the presence of the imidazole ring and the butylbenzamide moiety, which are not found in the similar compounds listed above. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O2S/c1-2-3-11-24-21(29)16-5-4-6-19(14-16)27-13-12-25-22(27)30-15-20(28)26-18-9-7-17(23)8-10-18/h4-10,12-14H,2-3,11,15H2,1H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHFLAOWSUEZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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